molecular formula C17H10F3NO3 B13700979 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic Acid

2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic Acid

Cat. No.: B13700979
M. Wt: 333.26 g/mol
InChI Key: MHTQLJLRPPOIPQ-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of medicinal benefits such as anti-inflammatory, antimalarial, anticancer, and antibiotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst to couple 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids . The reaction conditions include the use of a base such as potassium carbonate in a solvent like toluene, under reflux conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale reactions using similar cross-coupling techniques. These methods are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death, which is particularly useful in cancer treatment . Additionally, it can modulate various signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and reactivity are crucial .

Properties

Molecular Formula

C17H10F3NO3

Molecular Weight

333.26 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-6-7-12-13(16(22)23)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,22,23)

InChI Key

MHTQLJLRPPOIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

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